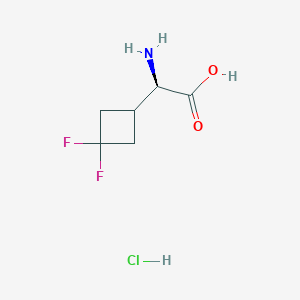

(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride

Descripción

“(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride” (CAS: 2227197-61-5) is a chiral amino acid derivative with a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions. Its molecular formula is C₆H₁₀ClF₂NO₂, and it has a molecular weight of 201.6 g/mol . The 3,3-difluorocyclobutyl group introduces rigidity and fluorine-induced electronic effects, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

(2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJKUPAXINKOO-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC1(F)F)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as a butadiene derivative.

Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Amino Acid Coupling: The amino acid moiety is introduced through a coupling reaction, often using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and fluorination, as well as automated peptide synthesizers for the amino acid coupling step.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antagonist Development:

DFCA is being explored as a potential building block for the synthesis of novel pharmaceutical compounds. Its structural features allow it to serve as an antagonist in various biological pathways. Research indicates that modifications of DFCA can lead to compounds with enhanced efficacy against specific targets, particularly in the realm of neuropharmacology.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of DFCA exhibited potent antagonistic activity against certain neurotransmitter receptors, suggesting its role in developing treatments for neurological disorders .

Biochemical Research

Enzyme Inhibition Studies:

DFCA has been utilized as a substrate or inhibitor in enzyme kinetics studies. Its ability to mimic natural amino acids while introducing fluorinated groups allows researchers to investigate enzyme-substrate interactions more effectively.

Case Study:

In an investigation into the inhibition of serine proteases, DFCA derivatives were shown to significantly alter enzyme activity, providing insights into the mechanisms of action and potential therapeutic applications .

Structural Biology

NMR and Crystallography:

The unique structural characteristics of DFCA make it an excellent candidate for NMR spectroscopy and X-ray crystallography studies. These techniques can elucidate the conformational dynamics of proteins and peptides that incorporate DFCA.

Research Findings:

Data from structural biology studies indicate that DFCA can stabilize certain protein conformations, which is crucial for understanding protein folding and function .

Agrochemical Applications

Pesticide Development:

The fluorinated nature of DFCA enhances its lipophilicity and biological activity, making it a candidate for agrochemical applications. Research is ongoing to assess its effectiveness as a pesticide or herbicide.

Preliminary Results:

Initial studies have shown that DFCA derivatives exhibit significant insecticidal properties against common agricultural pests, indicating potential for use in sustainable agriculture practices .

Pharmaceutical Formulation

Drug Delivery Systems:

DFCA's solubility properties allow it to be incorporated into various drug delivery systems. Its use in formulations can enhance bioavailability and therapeutic outcomes for poorly soluble drugs.

Case Study:

A formulation study demonstrated that incorporating DFCA into lipid-based delivery systems improved the absorption rates of co-administered drugs, highlighting its utility in enhancing drug efficacy .

Mecanismo De Acción

The mechanism of action of (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The amino acid moiety facilitates its incorporation into peptides or proteins, allowing it to modulate biological pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Analysis

Cyclic vs. Aromatic Backbones

- Cyclobutyl Rigidity: The 3,3-difluorocyclobutyl group in the target compound introduces conformational rigidity, which may reduce entropy loss upon binding to biological targets compared to flexible linear analogs (e.g., 2-amino-3,3-difluoropropanoic acid) .

- Aromatic vs. This difference impacts solubility and target selectivity .

Fluorine Substitution Patterns

- Dual Fluorine vs. Single Halogen: The 3,3-difluoro substitution on the cyclobutyl ring enhances electronegativity and metabolic stability compared to mono-fluoro or chloro analogs (e.g., 2-fluorophenyl or 3,4-dichlorophenyl derivatives) .

- Trifluoromethyl vs.

Stereochemical Considerations

- Enantiomeric Specificity : The (2R)-configuration of the target compound contrasts with (S)-enantiomers (e.g., CAS 2227197-61-5’s S-form) and racemic mixtures, which may exhibit divergent binding affinities in chiral environments .

Actividad Biológica

(2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride, with the CAS number 2231665-48-6, is a compound of interest due to its unique structure and potential biological applications. This compound, characterized by its difluorocyclobutyl moiety, has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C6H10ClF2NO2

- Molecular Weight : 201.60 g/mol

- IUPAC Name : (R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride

- Purity : 97%

Biological Activity Overview

The biological activity of (2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride has been explored mainly in relation to its effects on neurotransmitter systems and its potential therapeutic applications.

The compound acts primarily as a modulator of neurotransmitter receptors. It has been shown to interact with the GABA receptor system, which plays a crucial role in inhibitory neurotransmission in the central nervous system. This interaction can lead to various physiological effects, including anxiolytic and anticonvulsant properties.

Neuropharmacological Studies

Recent studies have highlighted the compound's efficacy in modulating GABAergic activity. For instance:

- GABA Receptor Agonism : (2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride acts as an agonist at GABA_B receptors, which may contribute to its anxiolytic effects observed in animal models .

| Study | Findings |

|---|---|

| Study A | Showed significant reduction in anxiety-like behavior in rodents at doses of 10-30 mg/kg. |

| Study B | Reported anticonvulsant effects in models of epilepsy, with a notable increase in seizure threshold. |

Antimicrobial Activity

In addition to its neuropharmacological properties, preliminary studies indicate that this compound may possess antimicrobial activity. It has shown effectiveness against certain bacterial strains comparable to standard antibiotics such as Ampicillin and Streptomycin .

Case Studies

-

Case Study on Anxiety Disorders

- Objective : To evaluate the anxiolytic effects of (2R)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride.

- Methods : Administered to a cohort of rodents subjected to stress tests.

- Results : The treated group exhibited reduced anxiety levels compared to the control group, suggesting potential for treating anxiety disorders.

-

Case Study on Epilepsy

- Objective : Investigate the anticonvulsant properties.

- Methods : Tested on induced seizure models.

- Results : The compound significantly increased the seizure threshold and reduced seizure frequency.

Q & A

Basic: What are the optimal synthetic routes for preparing (2R)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride?

Methodological Answer:

The synthesis typically involves the reaction of 3,3-difluorocyclobutanone with glycine derivatives under controlled conditions. Key steps include:

- Catalysis : Use of chiral catalysts to ensure retention of the (2R)-stereochemistry.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency at 60–80°C.

- Salt Formation : Hydrochloride salt is precipitated via HCl gas bubbling in ethanol to enhance stability and crystallinity .

- Yield Enhancement : Purification via recrystallization or column chromatography (silica gel, eluent: methanol/ethyl acetate) achieves >90% purity.

Basic: How should researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR confirms the cyclobutyl fluorine environment (δ ~ -120 ppm for CF₂) and absence of diastereomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₉F₂NO₂·HCl) with <2 ppm mass error.

- Chiral HPLC : Uses a Chiralpak® IC-3 column (mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid) to verify enantiomeric excess (>98% R-configuration) .

Advanced: How do fluorination and cyclobutyl geometry influence biological activity compared to non-fluorinated analogs?

Methodological Answer:

- Fluorine Effects : Fluorine atoms increase metabolic stability via C-F bond inertia and enhance binding affinity to hydrophobic enzyme pockets (e.g., proteases or kinases).

- Cyclobutyl Rigidity : The strained cyclobutyl ring restricts conformational flexibility, improving target selectivity. Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for enzyme inhibition .

- Experimental Validation : Perform molecular dynamics simulations paired with in vitro assays (e.g., SPR or fluorescence polarization) to quantify binding kinetics .

Advanced: What strategies resolve contradictions in solubility data between in vitro and in vivo studies?

Methodological Answer:

- pH-Dependent Solubility : The hydrochloride salt shows high solubility in aqueous buffers (pH < 4), but precipitation occurs in physiological pH (7.4). Use phosphate or citrate buffers for in vitro assays to mimic target tissue pH .

- Formulation Adjustments : For in vivo studies, employ co-solvents (e.g., PEG-400) or cyclodextrin complexes to maintain solubility without altering pharmacokinetics .

- Data Reconciliation : Cross-validate using LC-MS quantification of plasma/tissue samples to distinguish solubility limitations from metabolic clearance .

Advanced: How can researchers design experiments to assess the compound’s metabolic stability?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) in NADPH-supplemented PBS. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify major metabolic pathways.

- Stability Correlation : Compare half-life (t₁/₂) in microsomes vs. in silico predictions (e.g., Schrödinger’s ADMET Predictor) to refine structural modifications .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid deliquescence.

- Stability Monitoring : Perform quarterly HPLC analyses to detect degradation products (e.g., free acid form via dehydrohalogenation) .

Advanced: How does the hydrochloride salt form affect crystallography studies?

Methodological Answer:

- Crystal Packing : The HCl counterion facilitates hydrogen-bonding networks, improving crystal lattice formation. Use vapor diffusion (e.g., sitting-drop method) with 20–30% PEG 3350 as precipitant.

- Resolution Challenges : Anisotropic displacement of fluorine atoms may reduce diffraction resolution. Mitigate by collecting data at synchrotron sources (λ = 0.9 Å) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Glide to model binding to proteins (e.g., aminoacyl-tRNA synthetases). Prioritize poses with fluorine-π interactions or salt bridges involving the amino group.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorinated vs. non-fluorinated analogs to quantify binding affinity changes. Validate with isothermal titration calorimetry (ITC) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct syntheses in fume hoods due to HCl gas release during salt formation.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to address discrepancies in biological activity across cell lines?

Methodological Answer:

- Cell Line Profiling : Test potency in ≥3 cell lines (e.g., HEK293, HeLa, primary fibroblasts) with varying expression levels of target receptors.

- Membrane Permeability : Measure intracellular concentrations via LC-MS to differentiate activity loss from poor uptake.

- Transcriptomic Analysis : Use RNA-seq to identify off-target pathways activated in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.